5'-DMT-3'-TBDMS-ibu-rG

概要

準備方法

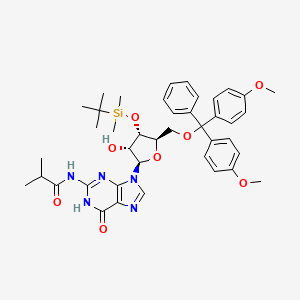

5'-DMT-3'-TBDMS-ibu-rG の合成には、それぞれ特定の反応条件を必要とするいくつかのステップが含まれます。このプロセスは通常、グアノシン塩基の保護から始まります。5'-ヒドロキシル基はジメトキシトリチル基で保護され、3'-ヒドロキシル基はtert-ブチルジメチルシリル基で保護されます。グアノシンのN2位置はイソブチリル基で保護されています。 これらの保護基は、デオキシリボ核酸の合成中に望ましくない反応を防ぐために不可欠です .

化学反応の分析

5'-DMT-3'-TBDMS-ibu-rG は、次のようなさまざまな化学反応を受けます。

酸化: この反応は通常、ヌクレオシドをその酸化型に変換するために、酸化剤を使用することを含みます。

還元: 還元剤は、酸化プロセスを逆転させるために使用できます。

置換: この反応は、ある官能基を別の官能基で置き換えることを含み、多くの場合、特定の試薬と条件によって促進されます。

脱保護: 保護基(ジメトキシトリチル、tert-ブチルジメチルシリル、およびイソブチリル)は、特定の条件下で除去して、目的のヌクレオシドを得ることができます

科学研究への応用

This compound は、化学、生物学、医学の分野において、科学研究で広く使用されています。その主な用途は、デオキシリボ核酸の合成であり、そこでオリゴヌクレオチドの生成のための構成ブロックとして役立ちます。 これらのオリゴヌクレオチドは、遺伝子合成、ポリメラーゼ連鎖反応、配列決定など、さまざまな研究用途に使用されます .

科学的研究の応用

DNA and RNA Synthesis

5'-DMT-3'-TBDMS-ibu-rG is primarily employed as a nucleotide analog in the synthesis of oligonucleotides. Its chemical modifications allow for improved incorporation into nucleic acid chains during solid-phase synthesis processes.

Antiviral Research

Research has indicated that modified nucleosides can exhibit antiviral properties. This compound may serve as a substrate for the development of antiviral agents targeting viral polymerases, potentially inhibiting viral replication.

Cancer Research

The compound's structural features suggest potential applications in cancer research, particularly in the development of nucleoside analogs that can interfere with cancer cell proliferation. Its use in creating modified RNA sequences can help elucidate gene expression patterns in tumor cells.

Table 1: Summary of Applications

Table 2: Comparison with Other Modified Nucleosides

| Compound | Modifications | Applications |

|---|---|---|

| This compound | TBDMS group enhances stability | DNA/RNA synthesis, antiviral research |

| 5'-DMT-2'-O-Methyl-rG | Methyl group at the 2' position | RNA synthesis |

| 5'-DMT-3'-Fluoro-rG | Fluorine substitution | Antiviral applications |

Antiviral Efficacy

A study demonstrated that modified nucleosides similar to this compound exhibited potent inhibitory effects on viral polymerases. These findings suggest that such compounds can be developed into effective antiviral agents.

Cancer Cell Proliferation Inhibition

In vitro studies involving various cancer cell lines showed that oligonucleotides synthesized using modified nucleosides led to reduced cell viability. Flow cytometry analyses confirmed increased rates of apoptosis, indicating their potential therapeutic use.

作用機序

5'-DMT-3'-TBDMS-ibu-rG の作用機序は、合成プロセス中にデオキシリボ核酸に組み込まれることに関係しています。保護基により、ヌクレオシドは、成長中のデオキシリボ核酸鎖に組み込まれるまで、安定して機能的な状態を保ちます。 組み込まれると、保護基は除去され、ヌクレオシドはデオキシリボ核酸構造の形成に関与できるようになります .

類似の化合物との比較

This compound は、デオキシリボ核酸の合成中に安定性と機能性を提供する特定の保護基の組み合わせによってユニークです。類似の化合物には次のものがあります。

- 5'-O-(4,4'-ジメトキシトリチル)-3'-O-(tert-ブチルジメチルシリル)-N2-イソブチリルアデノシン

- 5'-O-(4,4'-ジメトキシトリチル)-3'-O-(tert-ブチルジメチルシリル)-N2-イソブチリルシチジン

- 5'-O-(4,4'-ジメトキシトリチル)-3'-O-(tert-ブチルジメチルシリル)-N2-イソブチリルウリジン

これらの化合物は、類似の保護基を共有していますが、ヌクレオ塩基が異なり、その特定の用途と特性に影響を与える可能性があります .

類似化合物との比較

5’-DMT-3’-TBDMS-ibu-rG is unique due to its specific combination of protective groups, which provide stability and functionality during the synthesis of deoxyribonucleic acid. Similar compounds include:

- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyryladenosine

- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyrylcytidine

- 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyryluridine

These compounds share similar protective groups but differ in the nucleobase, which can affect their specific applications and properties .

生物活性

5'-DMT-3'-TBDMS-ibu-rG, or N2-isobutyryl-5'-O-(4,4'-dimethoxytrityl)-3'-O-tert-butyldimethylsilyl guanosine, is a modified nucleoside with significant applications in molecular biology, particularly in RNA synthesis and as a potential therapeutic agent. Its unique structural features contribute to its biological activity, making it an important compound for research and development.

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₅₁N₅O₈Si |

| Molecular Weight | 769.958 g/mol |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) |

| LogP | 6.4617 |

| PSA (Polar Surface Area) | 159.05 Ų |

Biological Activity

The biological activity of this compound is primarily associated with its role as an intermediate in the synthesis of oligoribonucleotides and its potential effects on cellular signaling pathways. Research indicates that this compound can influence various biological processes, including:

- Inhibition of Rel Proteins : Studies have shown that analogs of ppGpp, including derivatives like this compound, can inhibit the synthetase activity of Rel proteins in both Gram-negative and Gram-positive bacteria. This inhibition can affect bacterial growth and survival, presenting a potential target for antibiotic development .

- RNA Synthesis Efficiency : The compound has been noted for its significant translation efficiency in RNA synthesis applications, making it valuable in the development of mRNA vaccines and other therapeutic RNA molecules .

Case Studies and Research Findings

Several studies have explored the applications and implications of using this compound in various contexts:

- Antibiotic Development : A study by Wexselblatt et al. (2010) demonstrated that ppGpp analogs could inhibit bacterial growth by targeting Rel proteins, suggesting that compounds like this compound may serve as leads in the development of new antibiotics .

- mRNA Vaccine Technology : Research has highlighted the utility of modified nucleosides, including this compound, in enhancing the stability and efficacy of mRNA vaccines. This has been particularly relevant during the COVID-19 pandemic, where rapid vaccine development was critical .

- Oligonucleotide Synthesis : The compound is utilized in synthesizing oligoribonucleotides, which are essential for various applications in genetic research and therapeutic developments. Its modification allows for improved stability and functionality in biological systems .

特性

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIQBZNFPUNWMQ-CJEGOSRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H51N5O8Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101107193 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-89-5 | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81256-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101107193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。